N-cyclobutyl-4-fluoroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

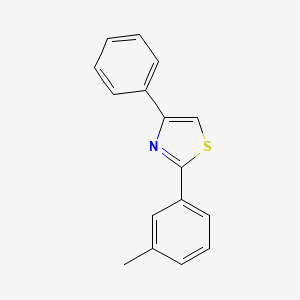

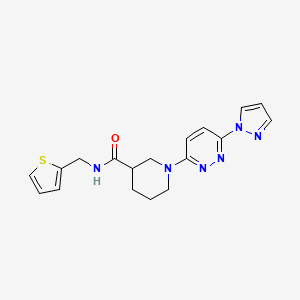

N-cyclobutyl-4-fluoroaniline is a chemical compound with the molecular formula C10H12FN . It has a molecular weight of 165.21 .

Molecular Structure Analysis

The InChI code for N-cyclobutyl-4-fluoroaniline is1S/C10H12FN/c11-8-4-6-10 (7-5-8)12-9-2-1-3-9/h4-7,9,12H,1-3H2 . This indicates the molecular structure of the compound.

Wissenschaftliche Forschungsanwendungen

Bioactivation and Metabolism

Bioactivation of Fluoroanilines 4-fluoroaniline, a relative of N-cyclobutyl-4-fluoroaniline, undergoes bioactivation via cytochrome P-450 dependent monooxygenation. This process primarily leads to the formation of para-hydroxylated derivatives as primary metabolites. Interestingly, fluoroanilines with a fluorine substituent at the para position show increased chances of bioactivation to reactive benzoquinoneimines compared to non-para fluorinated analogues. This pattern holds both in vitro and in vivo, highlighting the unique metabolic pathway fluoroanilines undergo due to their chemical structure Rietjens & Vervoort, 1991.

Analytical Applications in Health

Detection of Pathogens Fluoroaniline derivatives have been used innovatively to detect β-alanyl aminopeptidase activity, a biomarker for Pseudomonas aeruginosa in sputum samples from cystic fibrosis patients. The method involves using a unique enzyme substrate interacting with β-alanyl aminopeptidase to generate a volatile organic compound, 3-fluoroaniline. This method stands out for its rapidity and sensitivity, demonstrating the potential of fluoroaniline derivatives in diagnostic applications Thompson et al., 2020.

Optical Imaging and Drug Delivery

Harnessing Cyanine Reactivity Fluoroaniline derivatives are pivotal in the development of novel chemistries for imaging and drug delivery. The reactivity of the cyanine chromophore, integral to many fluoroaniline derivatives, is harnessed to address limitations in long-wavelength fluorophores, such as undesired thiol reactivity and modest fluorescence quantum yield. This advancement significantly enhances the application of fluoroaniline derivatives in complex imaging and drug delivery contexts Gorka et al., 2018.

Fluorinated Aniline in Radiochemistry

Synthesis of Fluorophenyl Ureas Fluoroaniline derivatives, specifically 4-[18F]fluoroaniline, have been employed in the synthesis of various no carrier added 4-[18F]fluorophenylurea derivatives. These compounds are synthesized through two alternative routes using carbamate-4-nitrophenylesters as intermediates, showcasing the flexibility and potential of fluoroanilines in radiochemistry and pharmaceutical applications Olma et al., 2006.

Inhibitory Activities on Enzymes

Synthesis and Enzyme Inhibition N-benzylidene-4-fluoroaniline has been synthesized and tested for its inhibitory effects on carbonic anhydrase isoenzymes, showing strong inhibitory effects in vitro. These findings suggest potential therapeutic applications for these compounds as enzyme inhibitors Çelik & Babagil, 2019.

Antiviral Activities

Cyclobutyl Nucleoside Analogues Cyclobutyl guanine and adenine nucleoside analogues, sharing structural similarities with N-cyclobutyl-4-fluoroaniline, exhibit significant antiviral activities, particularly against herpesviruses. Their effectiveness in a mouse cytomegalovirus model infection highlights the potential of cyclobutyl-containing compounds in antiviral drug development Bisacchi et al., 1991.

Safety and Hazards

Eigenschaften

IUPAC Name |

N-cyclobutyl-4-fluoroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-8-4-6-10(7-5-8)12-9-2-1-3-9/h4-7,9,12H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNDNQWFYUCMGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclobutyl-4-fluoroaniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(tert-Butoxycarbonyl)piperidin-4-ylcarbamoyl]benzoic acid](/img/structure/B2560177.png)

![1-[2-Ethyl-5-(hydroxymethyl)phenyl]ethanone](/img/structure/B2560178.png)

![N-[2-Methyl-1-(1,2,4-oxadiazol-3-yl)propyl]but-2-ynamide](/img/structure/B2560180.png)

![(5-Bromofuran-2-yl)-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2560184.png)

![1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2560185.png)

![2-[({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}carbamoyl)methoxy]acetic acid](/img/structure/B2560187.png)

![N-(3,4-dimethoxyphenethyl)-3-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2560194.png)